molecular formula C6H6N2O2S B102044 N-(4-Formyl-1,3-thiazol-2-YL)acetamide CAS No. 16444-13-6

N-(4-Formyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B102044
CAS No.: 16444-13-6
M. Wt: 170.19 g/mol
InChI Key: KBQWZCGLPJQCAU-UHFFFAOYSA-N
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Description

N-(4-Formyl-1,3-thiazol-2-YL)acetamide: is a chemical compound with the molecular formula C6H6N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and formic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

  • 2-Aminothiazole + Acetic Anhydride + Formic Acid → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Formyl-1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

  • Oxidation: N-(4-Carboxy-1,3-thiazol-2-YL)acetamide.
  • Reduction: N-(4-Hydroxymethyl-1,3-thiazol-2-YL)acetamide.
  • Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections.

Medicine: this compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.

Comparison with Similar Compounds

  • N-(4-Formyl-1,3-thiazol-2-YL)-N-(4-methoxyphenyl)acetamide
  • N-(4-Formyl-1,3-thiazol-2-YL)-N-(3-methoxyphenyl)acetamide

Comparison: N-(4-Formyl-1,3-thiazol-2-YL)acetamide is unique due to its simple structure and the presence of both a formyl group and a thiazole ring. This combination allows for a wide range of chemical reactions and biological interactions. In comparison, similar compounds with additional substituents, such as methoxy groups, may exhibit different reactivity and biological activity. The presence of these substituents can enhance or reduce the compound’s effectiveness in various applications.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQWZCGLPJQCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565644
Record name N-(4-Formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16444-13-6
Record name N-(4-Formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

N-(4-(Hydroxymethyl)-1,3-thiazol-2-yl)acetamide (2.8 g) was dissolved in methanol (10 ml) and chloroform (200 ml). Then manganese (IV) oxide (28.3 g) was added to the solution under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 7 hours, and filtered through a celite pad. The filtrate was concentrated in vacuo. The resulting solid was washed with ethyl ether to give N-(4-formyl-1,3-thiazol-2-yl)acetamide (2.01 g) as an off-white solid.
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2.8 g
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200 mL
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28.3 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2-acetylamino-4-hydroxymethylthiazole (41 g) in a mixture of chloroform (2870 ml) and methanol (164 ml) was added manganese dioxide (410 g) with vigorous stirring for 1 hour and 20 minutes. The reaction mixture was filtered and the residue was added to a mixture of chloroform and ethanol (410 ml, 10:1 V/V). The mixture was heated with stirring and filtered. The residue was washed with a mixture of chloroform and ethanol (160 ml, 10:1 V/V). Every filtrates and washings were combined and evaporated to give 2-acetylamino-4formylthiazole (35.04 g).
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41 g
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2870 mL
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164 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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